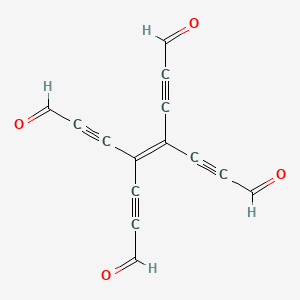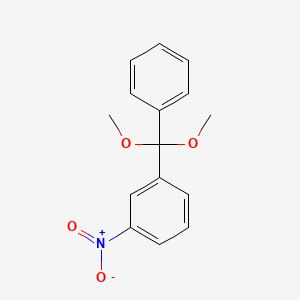![molecular formula C20H27FN2 B14221408 N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627525-80-8](/img/structure/B14221408.png)
N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of fluorophenyl and phenylbutyl groups attached to an ethane-1,2-diamine backbone, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylethylamine with 4-phenylbutylamine in the presence of ethane-1,2-diamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N’-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[2-(3-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- N’-[2-(3-bromophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- N’-[2-(3-methylphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
Uniqueness
N’-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine stands out due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
627525-80-8 |
|---|---|
Formule moléculaire |
C20H27FN2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27FN2/c21-20-11-6-10-19(17-20)12-14-23-16-15-22-13-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-11,17,22-23H,4-5,9,12-16H2 |
Clé InChI |
JGXRXJKDUJDIAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNCCNCCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)



![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
